molecular formula C18H17ClN6O3 B2405702 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide CAS No. 1396802-17-7

2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2405702
CAS No.: 1396802-17-7
M. Wt: 400.82
InChI Key: IAKALHYKALVTPI-UHFFFAOYSA-N
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Description

2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzoic acid with aniline to form 3-chlorobenzamide. This intermediate is then reacted with 4-aminophenyl tetrazole under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-bromobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
  • 2-(4-(3-fluorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
  • 2-(4-(3-methylbenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the chlorobenzamido group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[4-[(3-chlorobenzoyl)amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3/c1-28-10-9-20-18(27)16-22-24-25(23-16)15-7-5-14(6-8-15)21-17(26)12-3-2-4-13(19)11-12/h2-8,11H,9-10H2,1H3,(H,20,27)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKALHYKALVTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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